2-Amino-2-(7-bromo-1H-indol-3-yl)acetic acid is a compound that belongs to the class of amino acids and indole derivatives. This compound is characterized by the presence of a bromo substituent on the indole ring, which can influence its biological activity and chemical properties. The systematic name reflects its structural components, indicating both the amino acid and indole functionalities.
2-Amino-2-(7-bromo-1H-indol-3-yl)acetic acid is classified as an amino acid due to the presence of an amino group and a carboxylic acid group. It also falls under the category of indole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid typically involves several steps:
The reaction conditions typically involve stirring under an inert atmosphere (e.g., nitrogen) at controlled temperatures to facilitate optimal yields while minimizing side reactions.
The molecular formula for 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid is . The structure features a bromo-substituted indole moiety attached to an amino-acetic acid group.
The compound can participate in various chemical reactions typical of amino acids and indoles:
These reactions often require specific catalysts or reagents and are conducted under controlled conditions to ensure selectivity and yield.
The mechanism of action for 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid primarily relates to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial and anticancer effects, suggesting that 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid may possess similar properties .
2-Amino-2-(7-bromo-1H-indol-3-yl)acetic acid has several potential applications in scientific research:
This compound exemplifies the versatility of indole derivatives in medicinal chemistry and their potential for further exploration in various fields of biological research.
The assembly of the 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid core relies on sequential alkylation-hydrolysis reactions. The process initiates with 7-bromoindole as the key precursor, leveraging its electron-rich C3 position for electrophilic attack. In optimized protocols, 7-bromoindole undergoes alkylation using bromoacetic acid derivatives (e.g., ethyl bromoacetate) under inert atmospheres, with potassium tert-butoxide as the preferred base due to its superior performance in minimizing N-alkylation byproducts . This step yields ethyl 2-(7-bromo-1H-indol-3-yl)acetate intermediates with >85% efficiency when conducted in anhydrous dimethylformamide (DMF) at 0–5°C [9].
The hydrolysis cascade employs alkaline conditions (2M NaOH/EtOH, 1:3 v/v) to cleave the ester moiety. Critical process parameters include:
Post-hydrolysis, recrystallization from ethanol-water (1:5 ratio) achieves ≥98% purity, with typical isolated yields of 70–75% . Alternative purification via silica gel chromatography (eluent: dichloromethane/methanol/acetic acid, 90:9:1) resolves residual alkylation byproducts but adds cost for industrial-scale applications.
Table 1: Optimization of Alkylation-Hydrolysis Parameters
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Alkylation Base | Sodium hydride | Potassium tert-butoxide | +15% yield |
Solvent System | Tetrahydrofuran | Anhydrous DMF | +12% yield |
Hydrolysis Temperature | 60°C | 75°C | +8% yield |
Purification Method | Column chromatography | Ethanol-water recrystallization | -5% yield, +20% purity |
Regioselective bromination at the indole C7 position presents unique challenges due to competing reactivity at C2, C3, and C5 positions. Modern approaches employ pyridinium tribromide (Py·HBr₃) in methanol with catalytic hydrochloric acid at 0°C, achieving C7 selectivity >95% within 10 minutes [9]. This method supersedes classical N-bromosuccinimide (NBS) protocols, which require multi-step protection-deprotection sequences and yield <80% target isomer purity [8].
Kinetic studies reveal that electronic directing effects dominate regioselectivity:
Table 2: Bromination Reagent Performance Comparison
Reagent System | Temperature | C7 Selectivity | Reaction Time | Scale Limitations |
---|---|---|---|---|
Br₂ in acetic acid | 25°C | 65% | 120 min | >100g results in dibromination |
NBS in CCl₄ | 80°C | 75% | 90 min | Sensitive to moisture |
Py·HBr₃ in MeOH/HCl | 0°C | 95% | 10 min | None up to 1kg scale |
Post-functionalization, nucleophilic aromatic substitution enables bromine replacement with azide, amine, or thiol groups – a critical pathway for generating analogs. Microwave-assisted substitution (150W, DMF, 120°C) reduces reaction times from hours to minutes while maintaining 90–95% yields [9].
While 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid lacks inherent chirality, its α-amino acid structure enables stereoselective routes for chiral analogs. Evans oxazolidinone auxiliaries facilitate asymmetric synthesis: 7-bromoindole-3-glyoxylate couples with (4R)-benzyloxazolidin-2-one, followed by stereocontrolled reduction (NaBH₄/CeCl₃) to install the (R)-alcohol moiety (>95% ee) [9]. Acid hydrolysis then cleaves the auxiliary to yield enantiopure product.
For racemic mixtures, preparative chiral chromatography (Chiralpak AD-H column, hexane/ethanol/trifluoroacetic acid, 85:15:0.1) achieves baseline separation (Rs > 1.5) with 99% ee. Thermodynamic studies show the (R)-enantiomer exhibits 2.3 kJ/mol stronger binding to the chiral stationary phase due to favorable π-π stacking interactions [4] [9]. Industrial-scale resolution employs diastereomeric salt formation using (1S)-camphorsulfonic acid, where the (R)-acid salt preferentially crystallizes from ethanol (yield: 42%, 98% ee).
Biocatalytic resolution with immobilized penicillin G acylase shows promise:
Continuous flow technology revolutionizes the synthesis of 2-amino-2-(7-bromo-1H-indol-3-yl)acetic acid by enhancing reproducibility and reducing hazardous intermediate handling. A two-stage microreactor system integrates:
Key advantages over batch processing:
Solvent-free bromination in continuous flow employs silica-adsorbed Br₂ under microwave irradiation (150W, 100°C), achieving 92% conversion in 15 minutes with near-quantitative recovery of hydrogen bromide byproducts [9]. For final purification, simulated moving bed (SMB) chromatography replaces recrystallization, reducing processing time from 12 hours to 45 minutes while maintaining ≥99% purity.
Table 3: Continuous Flow vs. Batch Process Economics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Annual Capacity | 500 kg | 3,500 kg | 600% |
Reaction Volume | 5,000 L | 200 L microreactors | 96% reduction |
Processing Time | 72 hours | 8 hours | 89% reduction |
Waste Generation | 15 kg/kg product | 3 kg/kg product | 80% reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7